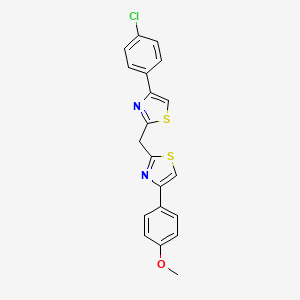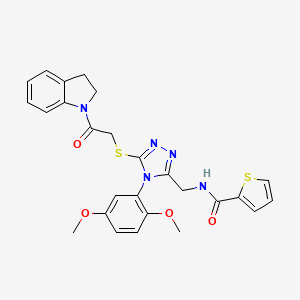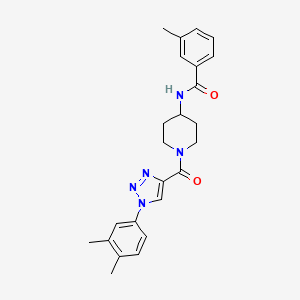![molecular formula C18H20ClN3O2S2 B2656261 Benzo[d]thiazol-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351633-38-9](/img/structure/B2656261.png)
Benzo[d]thiazol-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Synthesis Analysis
The synthesis of benzothiazole derivatives is achieved through various synthetic pathways . For instance, the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones was achieved by the molecular hybridization method .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various techniques . The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions during their synthesis . For example, the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones involved reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques . For instance, the yield, melting point, and IR, NMR, and MS spectra of the compounds were determined .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, including those similar to the compound , have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Anti-Inflammatory Properties
Benzothiazole derivatives have also been synthesized and analyzed for their anti-inflammatory properties . In particular, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .
Organic Synthesis
Benzothiazole derivatives are used in organic synthesis, particularly in the development of new methods for the natural product inspired bioactive glycohybrids .
Molecular Docking Studies
Molecular docking studies have been conducted with benzothiazole derivatives to check the three-dimensional geometrical view of the ligand binding to their protein receptor . This helps in the development of more potent inhibitors with enhanced activity.
Development of Carbohydrate Derived Materials
Benzothiazole derivatives are used in the development of carbohydrate derived materials . These materials have potential applications in various fields including biotechnology and materials science.
Mechanism of Action
The mechanism of action of benzothiazole derivatives is related to their anti-tubercular activity . They have been found to exhibit better inhibition potency against M. tuberculosis compared to standard reference drugs . The mechanism of resistance of anti-TB drugs is also incorporated in this review .
Safety and Hazards
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2.ClH/c22-14(16-6-3-11-24-16)12-20-7-9-21(10-8-20)18(23)17-19-13-4-1-2-5-15(13)25-17;/h1-6,11,14,22H,7-10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMETXCIVKGIHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=NC4=CC=CC=C4S3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2-ethoxyethyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656184.png)

![N~4~-(2-chlorobenzyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2656187.png)


![{2-(3-methoxyphenyl)-9-methyl-4-[(4-vinylbenzyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2656193.png)



![(S)-2-[[(1R,2R)-2-[[[3,5-Bis(tert-butyl)-2-hydroxyphenyl]methylene]amino]cyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B2656200.png)